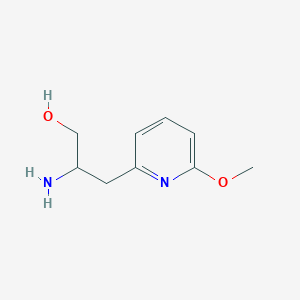

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-amino-3-(6-methoxypyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O2/c1-13-9-4-2-3-8(11-9)5-7(10)6-12/h2-4,7,12H,5-6,10H2,1H3 |

InChI Key |

RSOHAIUYTMYKAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 6-Methoxypyridine-2-carbaldehyde

- Starting Materials: 6-Methoxypyridine-2-carbaldehyde and an amino alcohol or ammonia derivative.

- Reaction Conditions: Typically performed in methanol or ethanol solvents, under mild heating (20–70 °C).

- Catalysts/Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Raney nickel) under hydrogen atmosphere.

- Procedure Highlights:

- The aldehyde and amine are mixed to form an imine intermediate.

- The imine is then reduced in situ to yield the amino alcohol.

- Purification: Crystallization or chromatographic techniques (silica gel chromatography or preparative HPLC) are used to isolate the pure compound.

This method is favored for its high yield and purity, and it is adaptable to continuous flow reactors for industrial scale-up, enhancing reproducibility and efficiency.

Alternative Amination via Hydrazine Intermediates and Catalytic Reduction

- Step 1: Reaction of substituted fluoropyridines with hydrazine monohydrate to form hydrazino intermediates.

- Step 2: Catalytic hydrogenation of hydrazino compounds using Raney nickel to produce amino-substituted pyridines.

- Advantages: This method allows mild reaction conditions compared to direct amination with ammonia, which often requires high temperature and pressure.

- Limitations: Multi-step process and requires careful control of reaction parameters to avoid impurities.

This approach is useful for preparing 2-aminopyridine derivatives with specific substitutions, including methoxy groups, and can be adapted for 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol analogs.

Nucleophilic Aromatic Substitution Followed by Functional Group Transformations

- Starting from 2-amino-6-chloro-3-nitropyridine, nucleophilic substitution with sodium methoxide in methanol introduces the methoxy group at the 6-position.

- Reduction of the nitro group to the amino group can be achieved via catalytic hydrogenation or chemical reduction.

- Subsequent functionalization at the 3-position with propanol derivatives forms the target amino alcohol.

This route has been demonstrated with high yields (approx. 86.5%) and high purity (HPLC purity ~99%) for related methoxypyridine derivatives, indicating its potential applicability.

Palladium-Catalyzed Coupling Reactions for Analog Synthesis

- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be used to attach the 6-methoxypyridin-2-yl moiety to amino alcohol frameworks.

- Typical conditions involve Pd2(dba)3 as catalyst, XantPhos as ligand, and t-BuONa as base in toluene at elevated temperatures (~110 °C).

- This method is more complex but allows for structural diversification and incorporation of various substituents on the pyridine ring.

| Method | Key Reagents & Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|

| Reductive Amination | 6-Methoxypyridine-2-carbaldehyde + amine, NaBH3CN | Mild conditions, scalable | High yields (>80%), high purity | Industrially favored |

| Hydrazine Intermediate + Reduction | Fluoropyridine + hydrazine, Raney Ni hydrogenation | Mild, selective amination | Moderate yields | Multi-step, requires catalyst |

| Nucleophilic Aromatic Substitution | 2-Amino-6-chloro-3-nitropyridine + NaOMe, reduction | High yield, high purity | ~86.5% yield, 99% purity | Good for methoxy substitution |

| Pd-Catalyzed Coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Structural diversity | Variable yields | More complex, suitable for analogs |

- The reductive amination method is the most straightforward and widely reported for synthesizing this compound, providing good control over stereochemistry and purity.

- Hydrazine-based methods offer milder conditions than direct amination but are less commonly used due to complexity.

- Nucleophilic aromatic substitution is effective for introducing the methoxy group on the pyridine ring before further functionalization.

- Palladium-catalyzed methods enable the synthesis of analogs but are less practical for bulk synthesis of the parent compound.

- Industrial processes may employ continuous flow reactors and advanced purification (crystallization, chromatography) to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol, differing in substituent positions, functional groups, or aromatic systems.

3-(2-Aminopyridin-3-yl)propan-1-ol

- Structure: Features a pyridin-3-yl ring substituted with an amino group and a propanol chain.

- Key Differences: The amino group is on the pyridin-3-yl ring (vs. pyridin-2-yl in the target compound), altering electronic distribution and steric interactions. The absence of a methoxy group reduces hydrophobicity.

- Implications : Reduced steric hindrance may enhance solubility but diminish aromatic interactions compared to the methoxy-substituted analog .

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Structure : Includes a fluorine atom at the 5-position of the pyridin-3-yl ring.

- The pyridin-3-yl substitution (vs. pyridin-2-yl) further modifies steric and electronic profiles.

- Implications : Fluorinated analogs often exhibit enhanced bioavailability but may show reduced reactivity in certain synthetic pathways .

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Structure : Contains a propargyl alcohol chain and a 5,6-dimethoxy-substituted pyridin-2-yl ring.

- Key Differences: The propynol chain introduces alkyne functionality, enabling click chemistry applications. The dimethoxy group increases hydrophobicity and steric bulk compared to the mono-methoxy target compound.

- Implications : Higher hydrophobicity may improve membrane permeability but reduce aqueous solubility .

2-Amino-3-(4-methoxyphenyl)propan-1-ol

- Structure : Replaces the pyridine ring with a methoxy-substituted benzene ring.

- Key Differences : The phenyl group lacks the nitrogen atom present in pyridine, eliminating basicity and altering π-π stacking interactions. The 4-methoxy substitution (vs. 6-methoxy on pyridine) modifies electronic effects.

- Implications : Phenyl analogs generally exhibit lower polarity and may show reduced binding affinity in enzyme-targeted applications compared to pyridine derivatives .

(2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol

- Structure : Substitutes the pyridine ring with an imidazole ring.

- Key Differences : The imidazole ring introduces additional hydrogen-bonding sites and variable protonation states.

- Implications : Imidazole-containing compounds often exhibit enhanced metal-chelating properties and pH-dependent solubility .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Aromatic System | Substituents | Key Functional Groups | logP (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| This compound | Pyridin-2-yl | 6-methoxy | Amino, hydroxyl | 0.85 | 3 donors, 3 acceptors |

| 3-(2-Aminopyridin-3-yl)propan-1-ol | Pyridin-3-yl | None | Amino, hydroxyl | -0.12 | 3 donors, 3 acceptors |

| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | Pyridin-3-yl | 5-fluoro | Amino, hydroxyl | 0.45 | 3 donors, 4 acceptors |

| 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | Pyridin-2-yl | 5,6-dimethoxy | Propargyl alcohol | 1.20 | 1 donor, 4 acceptors |

| 2-Amino-3-(4-methoxyphenyl)propan-1-ol | Phenyl | 4-methoxy | Amino, hydroxyl | 1.10 | 3 donors, 3 acceptors |

| (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol | Imidazol-5-yl | None | Amino, hydroxyl | -1.30 | 4 donors, 4 acceptors |

Research Findings and Implications

Solubility Trends : Fluorinated () and imidazole-containing () analogs exhibit lower logP values, suggesting better aqueous solubility, whereas dimethoxy () and phenyl () derivatives are more hydrophobic.

Synthetic Utility : Propargyl alcohol derivatives () enable modular synthesis via alkyne-azide cycloaddition, a feature absent in the target compound.

Biological Activity

2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol, also known as (2R)-2-(6-methoxypyridin-2-yl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a methoxy group and a pyridine ring, suggests various interactions with biological targets, making it a candidate for therapeutic applications.

The compound's molecular formula is C₉H₁₂N₂O, and it has a molecular weight of approximately 168.20 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and methoxy groups play crucial roles in binding affinity and specificity. This compound has been shown to modulate various signaling pathways, particularly those involved in neuroprotection and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neurons from apoptosis, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). It has been observed to enhance the survival of neural precursor cells in the hippocampus, suggesting potential benefits in cognitive function and memory preservation .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various models, indicating potential applications in treating inflammatory disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Neuroprotection in Animal Models : In a study involving mice treated with neurotoxins (e.g., MPTP), administration of the compound resulted in a significant reduction in neuronal cell death. The protective effects were quantified by assessing tyrosine hydroxylase-positive neurons, demonstrating a dose-dependent response .

- Inflammation Reduction : In models of induced inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(6-methoxypyridin-2-yl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine-based amino alcohols typically involves nucleophilic substitution or condensation reactions. For analogous compounds (e.g., 2-(6-chloropyridin-3-yloxy)propanols), sodium hydride (NaH) is used to deprotonate alcohols, enabling nucleophilic attack on halogenated pyridines . Reaction temperature (25–80°C) and solvent polarity (DMF, THF) critically impact regioselectivity and yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating stereoisomers .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for methoxy ( ppm), amino ( ppm), and pyridine ring signals ( ppm) .

- X-ray crystallography : Use SHELX software for refinement (SHELXL for small molecules) to resolve stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at ~212.25 g/mol) .

Q. What solubility and stability properties are critical for handling this compound in biological assays?

- Methodological Answer :

- Solubility : Polar solvents (water, DMSO) are preferred due to the hydroxyl and amino groups. For hydrophobic matrices (e.g., lipid bilayers), use ethanol or PEG-based carriers .

- Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the methoxy group. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the 6-methoxy substitution on the pyridine ring influence biological activity compared to other substituents?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Comparative synthesis : Prepare analogs with halogen (Cl, Br), ethoxy, or methyl groups at the 6-position .

- Assays : Test binding affinity (e.g., fluorescence polarization for enzyme inhibition) and pharmacokinetics (logP, plasma protein binding). For example, methoxy groups enhance metabolic stability but may reduce membrane permeability .

- Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., serotonin transporters). Parameterize the methoxy group with GAFF2 force fields .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous/lipid environments. Analyze hydrogen bonds between the amino alcohol moiety and catalytic residues .

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study electron transfer in enzymatic reactions involving the pyridine ring .

Q. How can contradictory data on the compound’s reactivity (e.g., oxidation vs. reduction pathways) be resolved?

- Methodological Answer :

- Controlled experiments : Vary pH (acidic vs. basic) and oxidizing agents (e.g., KMnO₄ vs. PCC). Monitor products via LC-MS .

- Kinetic analysis : Use stopped-flow spectroscopy to quantify rate constants for competing pathways. For example, amino group oxidation may dominate under acidic conditions, while pyridine ring reduction occurs in basic media .

- Theoretical validation : Compare experimental activation energies with DFT calculations (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.